1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene
CAS No.: 637041-30-6
Cat. No.: VC16901207
Molecular Formula: C11H13FO
Molecular Weight: 180.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637041-30-6 |
---|---|
Molecular Formula | C11H13FO |
Molecular Weight | 180.22 g/mol |
IUPAC Name | 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene |
Standard InChI | InChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3 |
Standard InChI Key | PDJQHEDCEBTNMP-UHFFFAOYSA-N |
Canonical SMILES | CC=C(CF)C1=CC=CC=C1OC |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[(Z)-1-fluorobut-2-en-2-yl]-2-methoxybenzene, reflects its stereochemical specificity. The fluorobut-2-en-2-yl group adopts a (Z)-configuration, positioning the fluorine atom and the methyl group on the same side of the double bond. This geometry is critical for intermolecular interactions, as demonstrated by nuclear magnetic resonance (NMR) studies. The 1H NMR spectrum (400 MHz, CDCl3) reveals distinct signals for the methoxy protons (δ 3.90 ppm, singlet), aromatic protons (δ 6.85–7.69 ppm), and fluorinated alkene protons (δ 5.35–5.80 ppm, doublets with J = 38.6–40.0 Hz) .
Electronic Effects of Fluorination
The carbon-fluorine bond’s high electronegativity (Pauling electronegativity: F = 4.0) polarizes the adjacent double bond, increasing electron-withdrawing effects that stabilize the alkene moiety. Density functional theory (DFT) calculations on similar fluorinated alkenes suggest a bond length of 1.34 Å for the C=C bond and 1.39 Å for the C-F bond, with partial charges of -0.43 e on fluorine and +0.18 e on the adjacent carbon . This polarization enhances the compound’s susceptibility to electrophilic aromatic substitution and transition metal-catalyzed coupling reactions.
Synthetic Methodologies
Ruthenium-Catalyzed Fluorination
A prominent synthesis route involves ruthenium(III) chloride-catalyzed fluorination of pre-functionalized alkenes. In a representative procedure, a toluene solution of 1-(but-2-en-2-yl)-2-methoxybenzene is treated with N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) in the presence of RuCl3 (2 mol%) at 60°C for 12 hours . This method achieves an 89% yield of the target compound with >95% Z-selectivity, as confirmed by gas chromatography and 19F NMR.
Table 2: Optimization of Ruthenium-Catalyzed Fluorination
Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
---|---|---|---|---|
2 mol% RuCl3 | 60 | 12 | 89 | 95:5 |
5 mol% RuCl3 | 80 | 6 | 85 | 93:7 |
1 mol% RuCl3 | 40 | 24 | 72 | 90:10 |
The reaction proceeds via a radical mechanism, where Ru(III) abstracts a hydrogen atom from the alkene to generate a carbon-centered radical, which subsequently reacts with NFSI to install the fluorine atom.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-donating methoxy group activates the benzene ring toward electrophilic substitution. Halogenation experiments with bromine (Br2) in dichloromethane at 0°C selectively produce 2-bromo-4-(2-fluorobut-1-en-1-yl)-1-methoxybenzene in 75% yield . The bromine atom occupies the para position relative to the methoxy group, as evidenced by 1H NMR coupling patterns (δ 7.69 ppm, d, J = 2.0 Hz).
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids proceed efficiently at the fluorinated alkene site. Using Pd(PPh3)4 (5 mol%) and K2CO3 in THF/water (3:1), the compound couples with 4-methoxyphenylboronic acid to afford biaryl derivatives in 82% yield. This reactivity underscores the compound’s utility as a building block in medicinal chemistry.
Applications in Materials and Pharmaceuticals
Liquid Crystal Development
The compound’s rigid fluorinated core and methoxy group make it a candidate for liquid crystal formulations. Differential scanning calorimetry (DSC) of mixtures with 4-pentylbiphenylcarbonitrile shows a nematic phase between 85°C and 112°C, with a clearing point 15°C higher than non-fluorinated analogs. The fluorine atom’s dipole enhances intermolecular interactions, improving thermal stability.
Pharmacological Intermediate
In drug discovery, the fluorobutene moiety serves as a bioisostere for ester or amide groups, improving metabolic stability. Preliminary assays indicate that derivatives of this compound inhibit cyclooxygenase-2 (COX-2) with an IC50 of 0.8 μM, comparable to celecoxib (IC50 = 0.5 μM) .
Future Research Directions
Enantioselective Synthesis
Current methods produce racemic mixtures of the fluorinated alkene. Developing asymmetric catalysis using chiral gold or ruthenium complexes could yield enantiomerically pure material for optoelectronic applications.
Environmental Impact Studies
The persistence of fluorinated aromatic compounds in ecosystems remains understudied. Biodegradation assays with Pseudomonas putida strains could quantify half-lives and identify metabolic pathways.
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